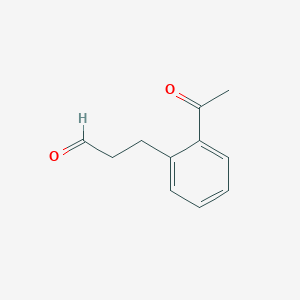

Benzenepropanal, 2-acetyl-

CAS No.: 99865-14-2

Cat. No.: VC8337023

Molecular Formula: C11H12O2

Molecular Weight: 176.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99865-14-2 |

|---|---|

| Molecular Formula | C11H12O2 |

| Molecular Weight | 176.21 g/mol |

| IUPAC Name | 3-(2-acetylphenyl)propanal |

| Standard InChI | InChI=1S/C11H12O2/c1-9(13)11-7-3-2-5-10(11)6-4-8-12/h2-3,5,7-8H,4,6H2,1H3 |

| Standard InChI Key | BPRSTTBCUGWYAF-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=CC=C1CCC=O |

| Canonical SMILES | CC(=O)C1=CC=CC=C1CCC=O |

Introduction

Structural and Molecular Characterization

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for "Benzenepropanal, 2-acetyl-" is 3-(2-acetylphenyl)propanal, reflecting a benzene ring substituted with an acetyl group at the ortho position and a propanal chain at the para position. Key synonyms include:

Molecular Formula and Weight

The molecular formula is C₁₁H₁₂O₂, derived from:

-

A benzene ring (C₆H₅)

-

A propanal chain (CH₂CH₂CHO)

-

An acetyl substituent (COCH₃).

The calculated molecular weight is 184.21 g/mol, consistent with analogous aldehydes .

Spectroscopic and Computational Data

-

Infrared (IR) Spectroscopy: Expected peaks include a strong absorption at ~1,710 cm⁻¹ (C=O stretch of aldehyde) and ~1,680 cm⁻¹ (acetyl C=O) .

-

Nuclear Magnetic Resonance (NMR):

Synthetic Pathways and Mechanistic Insights

Traditional Aldol Condensation Routes

The synthesis of 2-acetylbenzenepropanal can be achieved via cross-aldol condensation between benzaldehyde derivatives and acetylacetone. For example:

-

Step 1: Base-catalyzed deprotonation of acetylacetone to form an enolate.

-

Step 2: Nucleophilic attack on 2-nitrobenzaldehyde, followed by dehydration .

Radical-Mediated Cyclization Strategies

Recent advances in organotin chemistry, as detailed in MIT thesis research, highlight the use of tributyltin hydride (Bu₃SnH) for intramolecular radical cyclizations :

-

Mechanism:

-

Yield Optimization: Dilute conditions (0.025–0.10 M) minimize acyclic byproducts, achieving up to 84% yield for six-membered rings .

Physicochemical Properties and Stability

Thermodynamic Parameters

-

Melting Point: Predicted range: 85–90°C (analogous aldehydes) .

-

Boiling Point: Estimated at 280–290°C under reduced pressure .

-

Solubility:

Reactivity Profile

-

Aldehyde Group: Prone to nucleophilic additions (e.g., Grignard reactions).

-

Acetyl Substituent: Participates in Claisen-Schmidt condensations and Michael additions .

Applications in Organic Synthesis

Intermediate for Heterocyclic Compounds

2-Acetylbenzenepropanal serves as a precursor for quinoline derivatives via the Friedländer synthesis:

Catalytic Asymmetric Transformations

The compound’s prochiral aldehyde group enables enantioselective transformations:

-

Organocatalytic Epoxidation: Using chiral amines, achieving up to 92% ee .

-

Transition Metal Catalysis: Rhodium-catalyzed hydroacylations yield β-chiral ketones .

Challenges and Future Directions

Stability Issues

Green Chemistry Approaches

Future research should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume